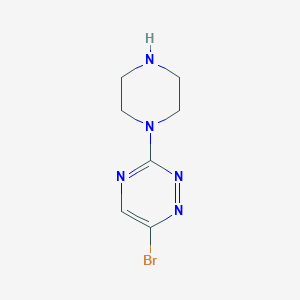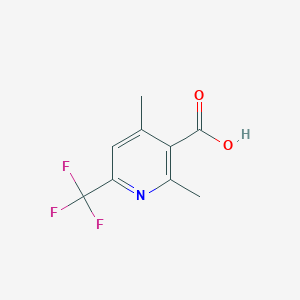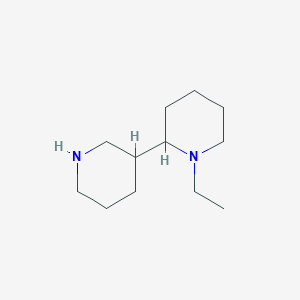
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine is a heterocyclic compound that contains a bromine atom, a piperazine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are typically carried out in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the piperazine ring.
Reduction Reactions: Products include dihydro or tetrahydro derivatives of the triazine ring.
Scientific Research Applications
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of new materials with unique properties such as conductivity or fluorescence.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-chloro-1,2,4-triazine: Similar structure but with a chlorine atom instead of a piperazine ring.
3-(Piperazin-1-yl)-1,2,4-triazine: Similar structure but without the bromine atom.
6-Bromo-3-(methylsulfonyl)-1,2,4-triazine: Similar structure but with a methylsulfonyl group instead of a piperazine ring.
Uniqueness
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine is unique due to the presence of both a bromine atom and a piperazine ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H10BrN5 |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
6-bromo-3-piperazin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C7H10BrN5/c8-6-5-10-7(12-11-6)13-3-1-9-2-4-13/h5,9H,1-4H2 |
InChI Key |
BTENNFVJEGHLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)






![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)


![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
